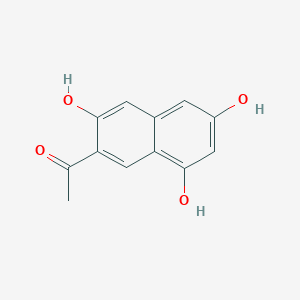
1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6,8-Trihydroxynaphtalène-2-yl)éthanone est un composé organique caractérisé par la présence de trois groupes hydroxyle liés à un cycle naphtalène et d'un groupe éthanone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : 1-(3,6,8-Trihydroxynaphtalène-2-yl)éthanone peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du 3,6,8-trihydroxynaphtalène avec le chlorure d'éthanoyle en présence d'une base telle que la pyridine. La réaction est généralement effectuée sous reflux pour garantir une conversion complète des matières premières.
Méthodes de production industrielle : La production industrielle de 1-(3,6,8-Trihydroxynaphtalène-2-yl)éthanone implique souvent une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles du laboratoire. Le processus peut inclure des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie pour obtenir le niveau de pureté souhaité.
Analyse Des Réactions Chimiques
Types de réactions : 1-(3,6,8-Trihydroxynaphtalène-2-yl)éthanone subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des quinones.
Réduction : Le groupe éthanone peut être réduit en alcool.
Substitution : Les groupes hydroxyle peuvent participer à des réactions de substitution avec des électrophiles.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.
Substitution : Des électrophiles comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en conditions basiques.
Principaux produits :
Oxydation : Formation de naphtoquinones.
Réduction : Formation de 1-(3,6,8-trihydroxynaphtalène-2-yl)éthanol.
Substitution : Formation de dérivés alkylés ou acylés.
Applications de recherche scientifique
1-(3,6,8-Trihydroxynaphtalène-2-yl)éthanone a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Etudié pour ses propriétés antioxydantes potentielles.
Médecine : Exploré pour ses effets thérapeutiques potentiels, y compris les activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de colorants et de pigments en raison de ses propriétés chromophores.
Mécanisme d'action
Le mécanisme d'action de 1-(3,6,8-Trihydroxynaphtalène-2-yl)éthanone implique son interaction avec diverses cibles moléculaires. Les groupes hydroxyle peuvent participer à des liaisons hydrogène et à des réactions redox, influençant les voies biologiques. Les effets du composé sont médiés par sa capacité à moduler le stress oxydatif et à interagir avec les enzymes cellulaires.
Composés similaires :
- 1-(3-Hydroxynaphtalène-2-yl)éthanone
- 1-(3,6-Dihydroxynaphtalène-2-yl)éthanone
- 1-(3,6,8-Trihydroxynaphtalène-2-yl)méthanone
Unicité : 1-(3,6,8-Trihydroxynaphtalène-2-yl)éthanone est unique en raison de la présence de trois groupes hydroxyle, qui confèrent une réactivité chimique et une activité biologique distinctes par rapport à ses analogues. Le positionnement spécifique de ces groupes sur le cycle naphtalène améliore son potentiel pour diverses applications.
Applications De Recherche Scientifique
1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with cellular enzymes.
Comparaison Avec Des Composés Similaires
- 1-(3-Hydroxynaphthalen-2-yl)ethanone
- 1-(3,6-Dihydroxynaphthalen-2-yl)ethanone
- 1-(3,6,8-Trihydroxynaphthalen-2-yl)methanone
Uniqueness: 1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone is unique due to the presence of three hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of these groups on the naphthalene ring enhances its potential for diverse applications.
Propriétés
Formule moléculaire |
C12H10O4 |
|---|---|
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
1-(3,6,8-trihydroxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H10O4/c1-6(13)9-5-10-7(3-11(9)15)2-8(14)4-12(10)16/h2-5,14-16H,1H3 |
Clé InChI |
MMQQMZPMKDZDTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C(C=C2C=C1O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione](/img/structure/B11885772.png)
![N-[(Trimethylsilyl)methyl]benzenecarbothioamide](/img/structure/B11885775.png)
![[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11885788.png)
